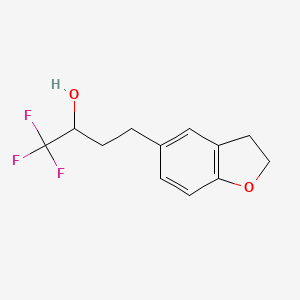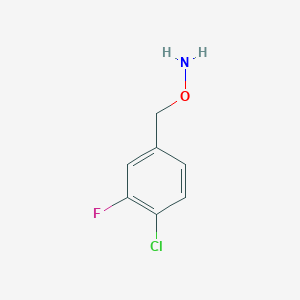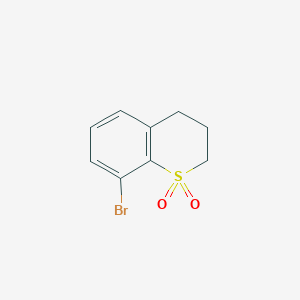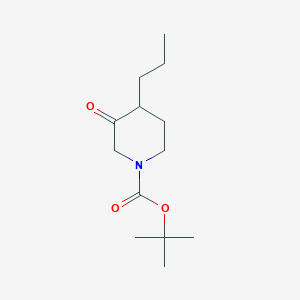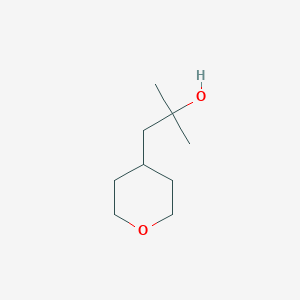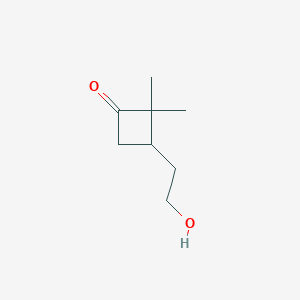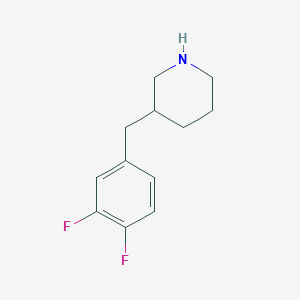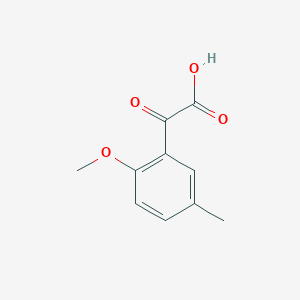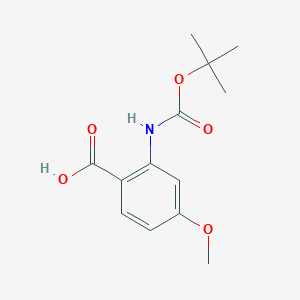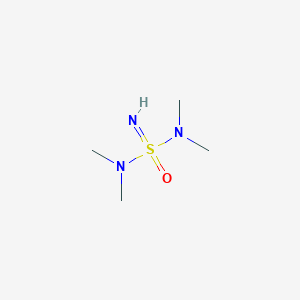
3-(2,3-Dichlorophenyl)-1,1,1-trifluoro-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dichlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,3-dichlorophenyl compounds with trifluoropropanol derivatives. One common method includes the use of 2,3-dichlorophenyl isocyanate as a starting material, which undergoes a reaction with trifluoropropanol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2,3-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(2,3-dichlorophenyl)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the trifluoropropanol moiety may form hydrogen bonds with active site residues .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorophenol: Shares the dichlorophenyl group but lacks the trifluoropropanol moiety.
3-Chlorophenol: Contains a single chlorine atom on the phenyl ring.
2,4-Dichlorophenol: Has chlorine atoms at different positions on the phenyl ring.
Propiedades
Fórmula molecular |
C9H7Cl2F3O |
|---|---|
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
3-(2,3-dichlorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7Cl2F3O/c10-6-3-1-2-5(8(6)11)4-7(15)9(12,13)14/h1-3,7,15H,4H2 |
Clave InChI |
FUGUGOHWYBSRBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)CC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



